(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
CAS No.: 1705742-69-3
Cat. No.: VC5075141
Molecular Formula: C16H18BrN3O2S
Molecular Weight: 396.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1705742-69-3 |
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Molecular Formula | C16H18BrN3O2S |
Molecular Weight | 396.3 |
IUPAC Name | (4-bromothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2 |
Standard InChI Key | JKHNMEIAFOUNOL-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4 |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its hybrid architecture:
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4-Bromothiophen-2-yl: A brominated thiophene ring substituted at the 2-position.
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3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl: A piperidine ring substituted at the 3-position with a methyl group bearing a 3-cyclopropyl-1,2,4-oxadiazole moiety.
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Methanone: A carbonyl group bridging the thiophene and piperidine subunits.
This arrangement suggests potential for π-π stacking (thiophene/oxadiazole), hydrogen bonding (carbonyl/oxadiazole), and steric modulation (cyclopropyl group).
Synthetic Strategies
While no direct synthesis of this compound is reported, analogous methodologies for related structures provide a plausible route:
Oxadiazole Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, 3-cyclopropyl-1,2,4-oxadiazol-5-carboxylic acid could react with hydroxylamine to form an amidoxime, followed by cyclization using activators like EDCI .
Piperidine Functionalization
The piperidine subunit may be alkylated at the 3-position using a bromomethyl-oxadiazole intermediate. Reductive amination or nucleophilic substitution could install the methyl-oxadiazole group .
Final Coupling
The thiophene-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution, leveraging the reactivity of 4-bromothiophene-2-carbonyl chloride with the piperidine nitrogen .
Physicochemical Properties
Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) include:
Property | Value |
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Molecular Weight | 423.29 g/mol |
LogP (Partition Coeff.) | 3.2 ± 0.3 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
Polar Surface Area | 68.7 Ų |
The bromothiophene and oxadiazole groups contribute to moderate lipophilicity, suggesting potential blood-brain barrier permeability.
Applications and Future Directions
Medicinal Chemistry
The compound’s modular structure allows derivatization at:
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The cyclopropyl group (steric tuning).
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The bromothiophene (cross-coupling for diversity).
Material Science
Conjugated thiophene-oxadiazole systems may serve as organic semiconductors or light-emitting diodes (LEDs) .
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